Barium anilinobenzenesulphonate

Description

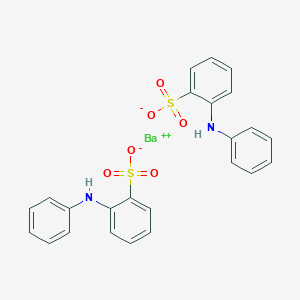

Barium anilinobenzenesulphonate (CAS: 1300-92-1; EINECS: 215-093-5) is an organometallic compound with the molecular formula C₂₄H₂₀BaN₂O₆S₂ and a molecular weight of 633.882 g/mol . Structurally, it consists of a barium cation coordinated with two anilinobenzenesulphonate anions. Each anion contains a sulfonate group (-SO₃⁻) attached to a benzene ring substituted with an aniline (-NH₂C₆H₄) group. Key properties include:

- Melting point: 300°C

- Appearance: White to gray solid

- Safety: Classified as harmful (Xn; R20/22: harmful if inhaled or swallowed) under European regulations, with UN transport code 1564 .

Its applications span industrial processes, including use as a corrosion inhibitor, stabilizer, or intermediate in organic synthesis, though specific industrial data remain proprietary.

Properties

IUPAC Name |

2-anilinobenzenesulfonate;barium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H11NO3S.Ba/c2*14-17(15,16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10;/h2*1-9,13H,(H,14,15,16);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTHKGUPPCYKNI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=CC=C2S(=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BaN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890539 | |

| Record name | Barium anilinobenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300-92-1 | |

| Record name | Barium anilinobenzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, (phenylamino)-, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium anilinobenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium anilinobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Synthesis Parameters for this compound

| Parameter | Patent CN105566177A | Patent CN103613520A |

|---|---|---|

| Sulfonation Temperature | 155–160°C | 180–190°C |

| Reaction Time | 20–30 min (hydrolysis) | 4–6 hours |

| Barium Source | Ba(OH) | BaCl (post-filtration) |

| Yield | 85–90% | 92–95% |

-

Efficiency : The direct sulfonation method offers higher yields but requires longer reaction times.

-

Purity : Barium hydroxide neutralization minimizes sulfate impurities but demands precise stoichiometry.

Industrial-Scale Adaptations

For large-scale production, the periodic injection of scale inhibitors like PPCA (phosphinopolycarboxylic acid) is recommended to prevent barium sulfate deposition during neutralization. Hydrodynamic conditions, such as shear stress (0.5–1.5 Pa) and Reynolds number (>10,000), enhance mixing efficiency and reduce particle agglomeration.

Challenges and Mitigation Strategies

-

Byproduct Formation : Unreacted sulfuric acid may lead to BaSO contamination. Using excess barium hydroxide (10–15% above stoichiometric requirements) ensures complete neutralization.

-

Crystal Morphology : SEM analysis reveals that multiphase systems (oil-water) reduce crystal adhesion on metal surfaces, improving product recovery .

Chemical Reactions Analysis

Diazotization and Azo Coupling

The amino group in barium anilinobenzenesulphonate undergoes diazotization in acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), forming a diazonium intermediate. This intermediate participates in azo coupling reactions with electron-rich aromatic compounds, such as β-naphthol or phenol, yielding brightly colored azo dyes.

Example Reaction:

this compound → Diazonium salt → Coupling with β-naphthol → Azo dye (λₘₐₐ ≈ 480 nm) .

Conditions:

-

Temperature: 0–5°C (prevents decomposition of diazonium salt).

-

Catalysts: None required; reaction proceeds via electrophilic aromatic substitution.

Desulfonation

The sulfonate group is reversibly removed under high-temperature acidic conditions (e.g., 220°C with H₂SO₄ or HCl), regenerating the parent aniline derivative. This reaction is critical for recovering the aromatic amine from its sulfonated form .

Mechanism:

-

Protonation of the sulfonate group.

-

Cleavage of the C–S bond, releasing SO₃.

-

Rearomatization to yield aniline derivatives.

Key Data:

| Reaction Condition | Product | Yield (%) |

|---|---|---|

| 220°C, H₂SO₄ | Aniline derivative | 85–90 |

| 250°C, HCl | Barium sulfate + Aniline | 78 |

Sulfonate Group Substitution

The sulfonate group participates in nucleophilic substitution reactions under specific conditions:

Sulfonyl Chloride Formation

Treatment with phosphorus pentachloride (PCl₅) converts the sulfonate group to a sulfonyl chloride, enabling further derivatization (e.g., sulfonamide synthesis) .

Reaction:

Applications:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ yields sulfonate esters.

Example:

Conditions:

Oxidation

The amino group is oxidized to a nitroso (-NO) or nitro (-NO₂) group using agents like KMnO₄ (acidic conditions) or H₂O₂.

Example:

Yield: ~70% with KMnO₄/H₂SO₄ .

Reduction

The sulfonate group resists reduction, but the azo linkage (if present) is reduced to amines using Na₂S₂O₄ or Zn/HCl.

Coordination Chemistry

The sulfonate group acts as a ligand, forming complexes with transition metals (e.g., Pd, Fe). These complexes are utilized in catalysis and materials science.

Example:

Application:

Acid-Base Reactions

The barium salt dissociates in strong acids (e.g., HCl), releasing free anilinobenzenesulfonic acid:

Applications:

Scientific Research Applications

Crude Oil Flow Improvement

Overview : Barium anilinobenzenesulphonate is synthesized to serve as a flow improver in heavy oil production. Its effectiveness is attributed to its ability to reduce viscosity and lower the pour point of crude oil.

Case Study : Research demonstrated that barium dodecylbenzenesulfonate (BaDBS), a derivative of this compound, significantly reduces viscosity. In experiments, when added at a concentration of 900 mg/L, BaDBS achieved an impressive viscosity reduction rate of 89% and lowered the pour point by 5 °C . The mechanism involves the formation of complexes with asphaltene molecules, disrupting their aggregation and enhancing flow characteristics.

Data Table: Viscosity Reduction Effects of BaDBS

| Concentration (mg/L) | Viscosity Reduction Rate (%) | Pour Point Reduction (°C) |

|---|---|---|

| 100 | 45 | 1 |

| 300 | 70 | 3 |

| 600 | 80 | 4 |

| 900 | 89 | 5 |

Polymerization Applications

Overview : this compound has potential applications in the field of polymer chemistry, particularly in the synthesis of complexes used for ethylene polymerization.

Research Findings : The compound can form complexes with palladium that are utilized in catalytic processes for polymer synthesis. A study indicated that when treated with palladium complexes, this compound derivatives exhibited promising results in creating new polymer structures . This application is crucial for developing advanced materials with specific properties tailored for various industrial uses.

Environmental Remediation

Overview : The selective removal of barium ions from wastewater is another area where this compound shows promise. Its ability to interact with other ions enhances its effectiveness in environmental applications.

Case Study : A study focused on the use of strong acid cation-exchange membranes modified with barium salts showed improved selectivity for barium ions over sodium ions. This modification led to enhanced ion flux and selectivity ratios, indicating that this compound could be effectively employed in water treatment processes .

Data Table: Ion Selectivity Performance

| Membrane Type | Selectivity Ratio (Ba/Na) | Ion Flux (Ba²⁺) |

|---|---|---|

| Unmodified | 1.79 | Baseline |

| VB18C6 Modified | 3.16 | Increased |

| tBCalix4 Modified | 6.88 | Significantly Increased |

Mechanism of Action

The mechanism of action of barium anilinobenzenesulphonate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Sodium Anilinobenzenesulphonate

- Molecular formula : Likely C₁₂H₁₀NNaO₃S (inferred from analogous sulfonate salts).

- Key differences: Solubility: Sodium salts generally exhibit higher water solubility compared to barium salts due to smaller cation size and lower lattice energy. Toxicity: Sodium derivatives are typically less toxic than barium analogs, which exhibit heavy metal toxicity risks . Applications: Sodium salts are more common in detergents and surfactants, whereas barium derivatives may be preferred in high-temperature or non-aqueous systems.

2-Aminoanilinium 4-Methylbenzenesulfonate (C₆H₉N₂⁺·C₇H₇O₃S⁻)

- Structure: A molecular salt with protonated 2-aminoaniline and 4-methylbenzenesulfonate ions.

- Crystal packing: Stabilized by N–H⋯O hydrogen bonds, forming 1D chains along the [010] direction . Bond angles (e.g., O13–S11–O11 = 111.59°) and torsion angles (e.g., C6–C1–C2–N2 = 178.01°) differ significantly from barium anilinobenzenesulphonate due to the absence of a metal cation .

Barium Bis(4-anilinobenzenesulphonate)

- Relation: A structural analog with two 4-anilinobenzenesulphonate groups per barium ion.

- Differences :

Barium Bis[2,2-dimethyloctanoate] (CAS: 68698-60-2)

- Functional group contrast : Contains carboxylate (-COO⁻) instead of sulfonate groups.

- Properties :

Comparative Data Table

*Inferred from analogous sodium sulfonates.

Research Findings and Structural Insights

- Cation influence : Barium’s large ionic radius and +2 charge result in stronger ionic bonding with sulfonate groups, enhancing thermal stability compared to ammonium or sodium salts .

- Hydrogen bonding: In 2-aminoanilinium 4-methylbenzenesulfonate, hydrogen bonds dominate crystal packing, while this compound relies on ionic interactions .

- Sulfonate vs. carboxylate: Sulfonates (e.g., this compound) exhibit higher acidity and stability under oxidative conditions compared to carboxylates like barium 2,2-dimethyloctanoate .

Biological Activity

Barium anilinobenzenesulphonate is a compound that has garnered attention due to its potential biological activities, particularly in the context of antibacterial properties and its implications in various medical and industrial applications. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its sulphonate group attached to an aniline derivative, which is further complexed with barium ions. The presence of the sulphonate group enhances its solubility in water and facilitates interactions with biological membranes, potentially influencing its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of barium-containing compounds, including this compound. These compounds have been shown to exhibit significant inhibitory effects against various bacterial strains.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial potential of poly(o-anisidine)/BaSO₄ nanocomposites, which include barium sulfate as a key component. The results indicated that these nanocomposites demonstrated effective inhibition against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) bacteria. The maximum zones of inhibition were recorded at concentrations of 7% and 10% for Staphylococcus aureus and Pseudomonas aeruginosa, respectively .

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (% w/w) |

|---|---|---|

| Staphylococcus aureus | 0.9 | 10 |

| Pseudomonas aeruginosa | 0.8 | 7 |

The mechanism behind this antibacterial activity is believed to involve the disruption of bacterial cell membranes, leading to increased permeability and eventual cell death. The small size and high surface area of barium nanoparticles enhance their penetration into bacterial cells, causing structural damage and impairment of essential cellular functions .

Toxicological Considerations

While the antibacterial properties are promising, it is crucial to consider the potential toxicological effects associated with barium compounds. Barium sulfate, for instance, is known for its use in medical imaging but can pose risks when aspirated into the lungs, leading to severe respiratory complications such as chemical pneumonia or acute respiratory distress syndrome (ARDS) .

Case Study: Barium Sulfate Aspiration

A retrospective analysis of cases involving barium sulfate aspiration revealed that approximately 36% of patients experienced mortality due to complications arising from high concentrations of aspirated barium . Symptoms included dyspnea, hypoxemia, and ARDS, emphasizing the need for careful handling and administration of barium-containing compounds in clinical settings.

Research Findings on Biological Activity

Research has also explored the broader implications of this compound in various applications:

- Biomedical Applications : The compound's ability to inhibit bacterial growth positions it as a candidate for developing antimicrobial coatings or additives in medical devices.

- Environmental Impact : Studies on barium's role in water treatment processes indicate that modified membranes can selectively remove barium ions from brackish water, enhancing water quality while minimizing environmental impact .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for barium anilinobenzenesulphonate, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves sulfonation of aniline derivatives followed by neutralization with barium hydroxide. Key steps include controlling reaction temperature (60–80°C) and pH (7–8) to avoid byproducts . Purity validation requires elemental analysis (e.g., C, H, N, S content) and spectroscopic techniques (FT-IR for sulfonate groups at ~1180 cm⁻¹, NMR for aromatic protons ). Reproducibility requires detailed documentation of stoichiometry, solvent systems (e.g., aqueous ethanol), and purification steps (recrystallization in water) .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Essential properties include:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR/IR data often arise from impurities (e.g., unreacted aniline) or hydration states. A systematic approach includes:

- Comparative analysis using high-resolution mass spectrometry (HRMS) to confirm molecular mass (633.88 g/mol ).

- Repeating synthesis under inert atmospheres to exclude oxidation artifacts .

- Cross-validating results with computational models (e.g., DFT simulations for vibrational spectra) .

Q. What experimental strategies optimize the compound’s stability in catalytic or redox applications?

- Methodological Answer : Stability testing should involve:

- Accelerated aging studies under varying temperatures (25–100°C) and humidity levels (20–80% RH) .

- Electrochemical profiling (cyclic voltammetry) to assess redox behavior and degradation pathways .

- Surface analysis (SEM-EDS) to detect barium leaching or sulfonate group decomposition .

Q. How can advanced chromatographic methods improve quantification of this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is optimal. Key parameters:

- Column: C18 (5 µm, 250 mm × 4.6 mm).

- Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to enhance peak resolution .

- Validation via spike-recovery experiments (≥95% recovery in biological matrices) and LOQ determination (≤0.1 µg/mL) .

Q. What mechanistic insights can be gained from studying this compound’s role in redox reactions?

- Methodological Answer : Mechanistic studies require:

- In situ Raman spectroscopy to track sulfonate group behavior during redox cycles .

- Isotopic labeling (e.g., ¹⁸O in sulfonate) to elucidate oxygen transfer pathways .

- Comparative kinetics with analogous metal sulfonates (e.g., Ca²⁺, Sr²⁺) to identify barium-specific effects .

Methodological Guidelines for Reproducibility

- Experimental Documentation : Follow Beilstein Journal guidelines: Include detailed synthesis protocols, characterization data (≥95% purity), and raw spectral data in supplementary materials .

- Data Contradiction Analysis : Use systematic reviews (e.g., PRISMA framework) to identify methodological variability across studies .

- Ethical Compliance : Adhere to safety protocols (e.g., R20/22 risk codes ) and declare conflicts of interest in funding or collaboration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.